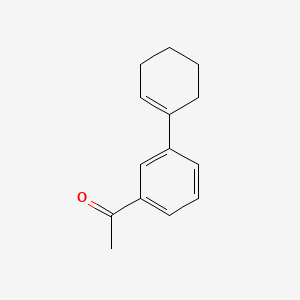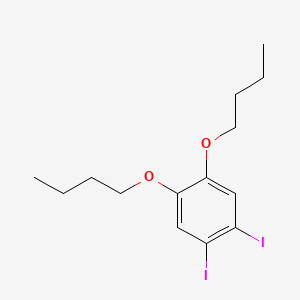
3-Bromo-N-methyl-5-trifluoromethyl-benzenesulfonamide, 95%
Descripción general
Descripción
“3-Bromo-5-(trifluoromethyl)benzaldehyde” is a compound with the CAS Number: 477535-41-4 . It has a molecular weight of 253.02 . It’s a clear liquid that ranges in color from colorless to slightly pale yellow .
Molecular Structure Analysis
The molecular formula of “3-Bromo-5-(trifluoromethyl)benzaldehyde” is C8H4BrF3O . The InChI key is PCRLZGCXLNNMFL-UHFFFAOYSA-N .
Physical And Chemical Properties Analysis
“3-Bromo-5-(trifluoromethyl)benzenesulfonyl chloride” has a molecular weight of 323.51 . It’s a clear colorless liquid with a refractive index of 1.5220-1.5270 at 20°C .
Mecanismo De Acción
Mode of Action
Sulfonamides are generally known to inhibit bacterial enzymes, disrupting their metabolic processes . More specific information about this compound’s interaction with its targets and the resulting changes would require further investigation.
Biochemical Pathways
Sulfonamides typically interfere with the synthesis of folic acid in bacteria, inhibiting their growth and proliferation . The downstream effects of this interference would depend on the specific targets and pathways involved.
Result of Action
Typically, the result of sulfonamide action is the inhibition of bacterial growth and proliferation .
Safety and Hazards
Propiedades
IUPAC Name |
3-bromo-N-methyl-5-(trifluoromethyl)benzenesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrF3NO2S/c1-13-16(14,15)7-3-5(8(10,11)12)2-6(9)4-7/h2-4,13H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPUQGKJLCOFUOD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNS(=O)(=O)C1=CC(=CC(=C1)C(F)(F)F)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrF3NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details







Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![3-Methyl-2-[1,2,3]triazol-2-yl-benzoic acid](/img/structure/B6334670.png)

![tert-Butyl N-methyl-N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohex-3-en-1-yl]carbamate](/img/structure/B6334682.png)







